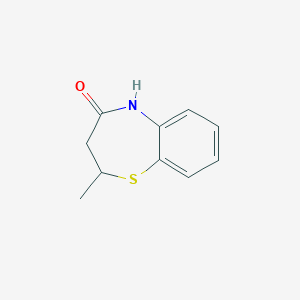

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (commonly referred to as benzothiazepine) is a heterocyclic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13NS

- Molecular Weight : 179.282 g/mol

- Density : 1.057 g/cm³

- Boiling Point : 295.5°C at 760 mmHg

- Flash Point : 132.5°C

Benzothiazepines are known to interact with various biological targets, including:

- Calcium Channels : They exhibit calcium channel blocking activity, which can influence cardiac and smooth muscle function.

- Receptor Modulation : These compounds may act as ligands for specific receptors, such as the CBP (CREB-binding protein), impacting gene expression and cellular signaling pathways .

Antihypertensive Effects

Research indicates that benzothiazepines can effectively lower blood pressure through their action on calcium channels. They inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced vascular resistance.

Neuroprotective Effects

Studies have shown that benzothiazepines possess neuroprotective properties. They may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and apoptosis .

Antidepressant Activity

Recent investigations suggest that compounds like this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution across tissues. The compound is metabolized primarily in the liver via cytochrome P450 enzymes. Its half-life varies depending on the route of administration but typically ranges from 4 to 6 hours.

Aplicaciones Científicas De Investigación

Ligand Activity

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one acts as a ligand for various biological targets, including the CBP (CREB-binding protein) domain. This interaction is crucial for regulating gene expression and cellular signaling pathways. The compound's ability to bind to epigenetic reader domains makes it a valuable tool in studying chromatin dynamics and gene regulation .

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. Preliminary studies suggest potential roles in:

- Neuropharmacology : Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in treating neurological disorders.

- Cancer Research : The modulation of CBP activity by this compound could influence oncogenic processes, making it relevant in cancer biology studies .

Case Study 1: CBP Inhibition

A study examined the effects of this compound on CBP-mediated transcriptional activation. Results indicated that the compound effectively inhibited CBP activity in vitro, leading to reduced expression of target genes involved in cell proliferation and survival. This finding suggests potential applications in cancer therapeutics where CBP is often upregulated .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells. This positions the compound as a promising candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Summary of Applications

Propiedades

IUPAC Name |

2-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASIAXPOQHFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.